

A Comprehensive Spectroscopic Guide to Methyl 2,4,6-trimethylbenzoate

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Compound of Interest

Compound Name: Methyl 2,4,6-trimethylbenzoate

Cat. No.: B1581745

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Introduction: Navigating Steric Hindrance with Spectroscopic Precision

Methyl 2,4,6-trimethylbenzoate ($C_{11}H_{14}O_2$, CAS: 2282-84-0) presents a classic case study in structural organic chemistry, where steric hindrance profoundly influences both chemical reactivity and spectroscopic signature.^[1] The three methyl groups positioned on the aromatic ring, two of which are ortho to the ester functionality, create a crowded molecular environment. This steric congestion not only complicates its synthesis, often requiring forcing conditions or specialized reagents compared to simpler esters, but also introduces distinctive features in its analytical data.^[2] For researchers in medicinal chemistry and materials science, where such sterically hindered moieties can be crucial for modulating biological activity or material properties, a precise understanding of its spectroscopic characteristics is paramount for unambiguous identification and purity assessment.

This guide provides an in-depth analysis of the key spectroscopic data for **methyl 2,4,6-trimethylbenzoate**, grounded in field-proven insights. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and providing validated protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Crowded Core

NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of **methyl 2,4,6-trimethylbenzoate**. The high degree of symmetry and the unique electronic environment of each nucleus result in a clean, easily interpretable spectrum.

¹H NMR Spectral Data

The proton NMR spectrum is characterized by four distinct singlet peaks, a direct consequence of the molecule's substitution pattern which eliminates the possibility of proton-proton spin coupling.

Assigned Protons	Chemical Shift (δ) ppm	Multiplicity	Integration
Aromatic (meta-H)	~6.84	Singlet	2H
Ester Methoxy (-OCH ₃)	~3.86	Singlet	3H
Ortho Methyl (-CH ₃)	~2.30	Singlet	6H
Para Methyl (-CH ₃)	~2.25	Singlet	3H

(Note: Predicted values based on standard substituent effects; actual values may vary slightly based on solvent and instrument.)

Expert Interpretation: The two aromatic protons are equivalent due to symmetry and appear as a single peak at approximately 6.84 ppm. The six protons of the two ortho-methyl groups are also equivalent and resonate as a singlet around 2.30 ppm. The para-methyl group's protons appear as a distinct singlet near 2.25 ppm. The sharp singlet for the methoxy group protons is found further downfield (~3.86 ppm) due to the deshielding effect of the adjacent oxygen atom. The absence of complex splitting patterns simplifies spectral analysis, making ¹H NMR a rapid tool for confirming the compound's core structure.

Caption: ¹H NMR assignments for **Methyl 2,4,6-trimethylbenzoate**.

¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments, further confirming the molecular symmetry.

Assigned Carbons	Chemical Shift (δ) ppm
Carbonyl (C=O)	~171.5
Aromatic C4 (para)	~138.0
Aromatic C2, C6 (ortho)	~135.0
Aromatic C1 (ipso)	~132.0
Aromatic C3, C5 (meta)	~128.0
Methoxy (-OCH ₃)	~51.5
Ortho Methyl (-CH ₃)	~21.0
Para Methyl (-CH ₃)	~19.5

(Note: Predicted values based on standard substituent effects; actual values may vary slightly based on solvent and instrument.)

Expert Interpretation: The carbonyl carbon of the ester group is the most deshielded, appearing around 171.5 ppm. The aromatic region shows four distinct signals for the six carbons, consistent with the molecule's symmetry: one signal for the two ortho carbons (C2, C6), one for the two meta carbons (C3, C5), one for the para carbon (C4), and one for the ipso-carbon (C1) attached to the ester group. The methoxy carbon gives a signal around 51.5 ppm, while the chemically distinct ortho and para methyl groups appear around 21.0 ppm and 19.5 ppm, respectively.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is indispensable for rapidly confirming the presence of the key ester functional group through its characteristic vibrational modes.

Frequency (cm ⁻¹)	Vibration Type	Intensity
2950-3000	C-H Stretch (sp ³)	Medium-Strong
~1725	C=O Stretch (Ester)	Strong, Sharp
~1610, ~1460	C=C Stretch (Aromatic)	Medium
1250-1300	C-O Stretch (Acyl-O)	Strong
1100-1150	C-O Stretch (O-Alkyl)	Strong

Expert Interpretation: The most diagnostic peak in the IR spectrum is the intense, sharp absorption band around 1725 cm⁻¹, which is characteristic of the carbonyl (C=O) stretch of an ester. The presence of bulky ortho substituents can slightly alter the electronic properties and conformation of the carbonyl group, but the peak remains in the expected region. Strong bands in the 1300-1100 cm⁻¹ region correspond to the C-O stretching vibrations of the ester linkage. The peaks between 2950 and 3000 cm⁻¹ are due to C-H stretching of the methyl groups, while the weaker absorptions around 1610 and 1460 cm⁻¹ are characteristic of the aromatic ring's carbon-carbon stretching.

Caption: Key IR vibrational modes for functional group identification.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

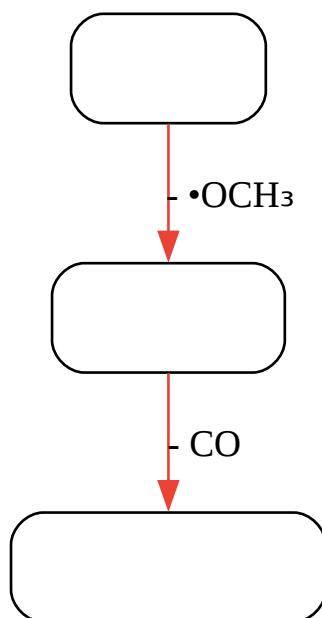
Electron Ionization Mass Spectrometry (EI-MS) provides crucial information about the molecular weight and the stability of the molecule and its fragments.

m/z (mass/charge)	Proposed Fragment	Significance
178	$[\text{C}_{11}\text{H}_{14}\text{O}_2]^+$	Molecular Ion (M^+)
147	$[\text{M} - \text{OCH}_3]^+$	Loss of the methoxy radical
119	$[\text{147} - \text{CO}]^+$	Loss of carbon monoxide from the benzoyl cation

(Data sourced from PubChem

CID 519982 and NIST)[[1](#)]

Expert Interpretation: The molecular ion peak (M^+) is observed at m/z 178, confirming the molecular weight of the compound. A very prominent peak appears at m/z 147. This corresponds to the loss of a methoxy radical ($\cdot\text{OCH}_3$, 31 Da), forming the highly stable 2,4,6-trimethylbenzoyl cation. This is a characteristic fragmentation pattern for methyl esters. Further fragmentation of this cation through the loss of a neutral carbon monoxide molecule (28 Da) yields the ion at m/z 119, which corresponds to the trimethylphenyl cation. This logical fragmentation pathway provides robust evidence for the compound's structure.



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Caption: Primary EI-MS fragmentation pathway.

Standardized Experimental Protocols

To ensure data reproducibility and integrity, the following standardized protocols for sample preparation and analysis are recommended.

NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Accurately weigh approximately 5-10 mg of **methyl 2,4,6-trimethylbenzoate**.
- Solvent Selection: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. CDCl_3 is a preferred solvent due to its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.
- Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. For ^1H NMR, a standard single-pulse experiment is sufficient. For ^{13}C NMR, a proton-decoupled experiment (e.g., zgpg30) should be used to produce a spectrum with singlets for each carbon, simplifying analysis.
- Processing: Process the raw data (FID) with an appropriate line broadening factor (typically 0.3 Hz for ^1H) and reference the spectrum by setting the TMS peak to 0.00 ppm.

FTIR Spectroscopy

- Sample Preparation (Neat Liquid): As **methyl 2,4,6-trimethylbenzoate** is a liquid at room temperature, the simplest method is to prepare a thin film.
- Procedure: Place one drop of the neat liquid between two polished sodium chloride (NaCl) or potassium bromide (KBr) salt plates.
- Data Acquisition: Gently press the plates together to form a thin, uniform film. Place the plates in the spectrometer's sample holder.
- Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample

compartment should be acquired and automatically subtracted from the sample spectrum.

Mass Spectrometry (EI-MS)

- **Sample Introduction:** Introduce a dilute solution of the sample (e.g., ~100 µg/mL in methanol or ethyl acetate) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification or via direct injection if the sample is known to be pure.
- **Ionization:** Utilize a standard electron ionization (EI) source, typically operating at 70 eV. This energy level is an industry standard that provides reproducible fragmentation patterns, allowing for library matching and structural elucidation.
- **Analysis:** Scan a mass range appropriate for the compound, for example, from m/z 40 to 300, to ensure capture of both the molecular ion and key low-mass fragments.

References

- PubChem. **Methyl 2,4,6-trimethylbenzoate.**
- Chemistry Stack Exchange. (2020).
- NIST. Benzoic acid, 2,4,6-trimethyl-, methyl ester. NIST Chemistry WebBook. [\[Link\]](#)

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Sources

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